molecular formula C9H10N2O2 B11824172 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro-

Cat. No.: B11824172
M. Wt: 178.19 g/mol
InChI Key: AJYCSAJGUKLWPI-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired naphthyridine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient synthesis of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions are typically functionalized naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Naphthyridine-6-carboxylic acid, 5,6,7,8-tetrahydro- stands out due to its unique structural features and the specific biological activities it exhibits. Its tetrahydro form provides distinct reactivity and stability compared to other naphthyridine derivatives .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-6-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)5-11-7/h1-3,7,11H,4-5H2,(H,12,13)

InChI Key

AJYCSAJGUKLWPI-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=CC=N2)C(=O)O

Origin of Product

United States

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